

Application Notes and Protocols: Diamidophosphate as a Tool in Synthetic Bioorganic Chemistry

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Compound of Interest

Compound Name: *Diamidophosphate*

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For Researchers, Scientists, and Drug Development Professionals

Diamidophosphate (DAP) has emerged as a versatile and prebiotically plausible phosphorylating agent with significant applications in synthetic bioorganic chemistry.^{[1][2][3][4]} Its ability to phosphorylate a wide range of biomolecules, including nucleosides, amino acids, and lipids, in aqueous environments makes it a valuable tool for researchers.^{[5][6]} This document provides detailed application notes, experimental protocols, and quantitative data for the use of DAP in various synthetic contexts.

Prebiotic Phosphorylation of Nucleosides

DAP is a highly effective reagent for the phosphorylation of nucleosides, a critical step in the prebiotic synthesis of nucleotides.^{[7][8]} It can phosphorylate nucleosides in aqueous solutions, with reaction rates and yields significantly enhanced under specific conditions such as wet-dry cycles, aerosol environments, and the presence of certain additives.^{[9][10][11]}

Key Features:

- **Aqueous Compatibility:** DAP functions efficiently in water, which is a significant advantage for prebiotic chemistry studies.^{[5][7]}
- **Versatility:** It can phosphorylate a variety of nucleosides.^{[5][7]}

- Enhanced Reactivity: Reaction rates can be accelerated from days/weeks to under an hour in aerosol environments.[8][9] Wet-dry cycles and additives like formamide, cyanamide, and urea can increase yields up to 90%.[10][11]

Quantitative Data for Nucleoside Phosphorylation:

Substrate	Conditions	Product(s)	Yield (%)	Reference
Uridine	Aerosol, < 1 hour	Uridine-2',3'-cyclophosphate	~6.5–10	[8][9]
Uridine	"Paste" reaction, 18 days	Uridine-2',3'-cyclophosphate	~89	[12]
Uridine	Bulk solution, 30 days	Uridine-2',3'-cyclophosphate	~29	[12]
Cytidine	Wet-dry cycles, 80 °C, with additives	5'-monophosphate and others	≈80–90 (total phosphorylation)	[10]
Deoxy-ribonucleosides	Wet-dry cycles, with additives	5'- and 3'-phosphates	-	[10][11]

Experimental Protocol: Phosphorylation of Uridine in Aerosol

This protocol is adapted from studies demonstrating accelerated phosphorylation in an aerosol environment.[8][9][13]

Materials:

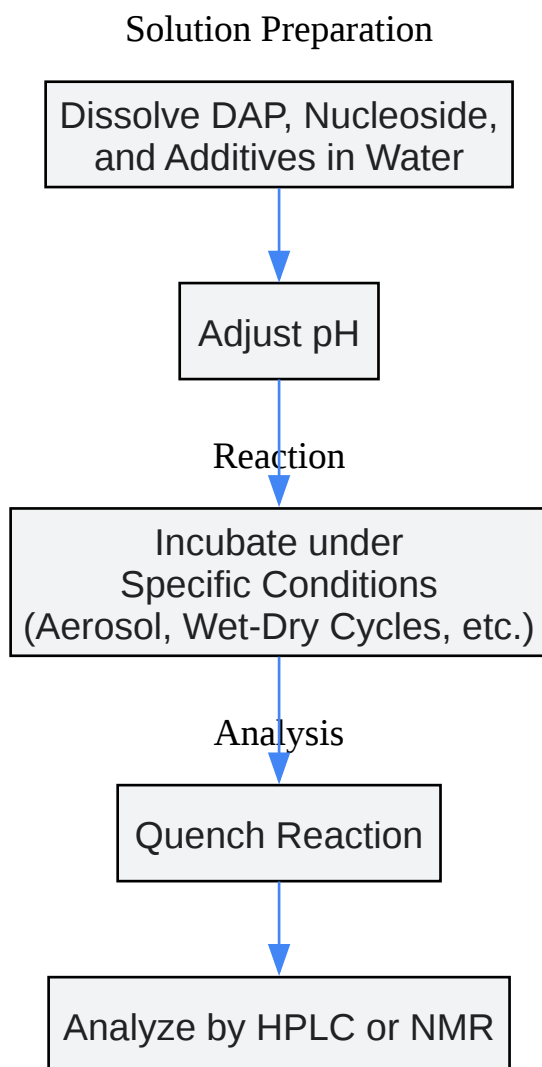
- Diamidophosphate (DAP)**
- Uridine
- Magnesium chloride (MgCl₂)
- Imidazole

- Hydrochloric acid (HCl), 4 M
- Deionized water
- Aerosol generation and collection chamber (e.g., Teflon)
- Nebulizer
- Filter for aerosol collection
- ESI LC-MS for analysis

Procedure:

- **Solution Preparation:** Prepare a solution containing 5 equivalents of DAP, 1 equivalent of uridine, and 3 equivalents of MgCl_2 in deionized water. Adjust the pH to 5.5 using 4 M HCl. For reactions including imidazole, add 1 equivalent of imidazole before pH adjustment.[\[12\]](#)
- **Aerosol Generation:** Atomize the solution into a Teflon chamber using a nebulizer to create aerosol particles.
- **Incubation:** Allow the aerosol particles to be suspended in the chamber for a designated period (e.g., up to 1 hour).
- **Collection:** Collect the aerosol particles on a filter.
- **Analysis:** Reconstitute the collected products from the filter in deionized water and analyze by ESI LC-MS to identify and quantify the formation of uridine-2',3'-cyclophosphate.[\[13\]](#)

Workflow for Nucleoside Phosphorylation using DAP:



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Caption: General workflow for nucleoside phosphorylation using DAP.

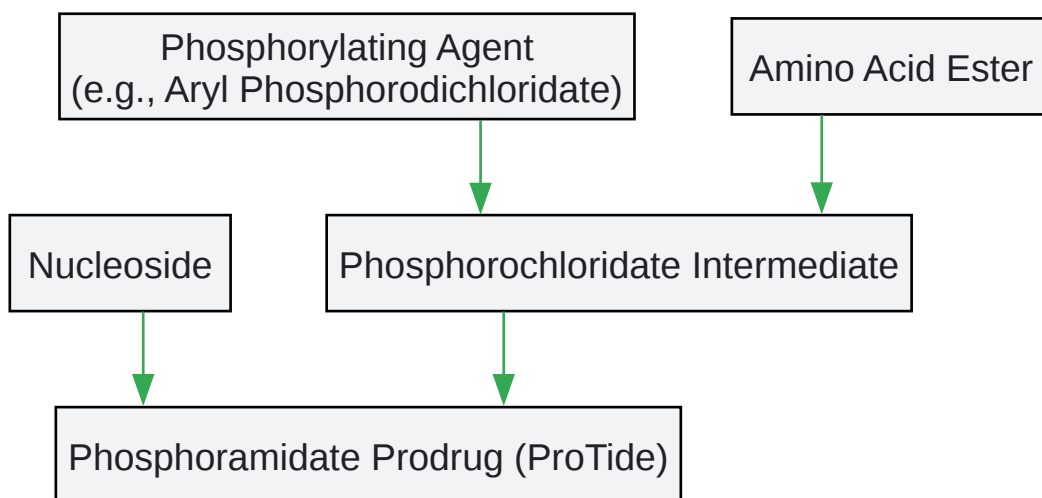
Synthesis of Phosphoramidate Prodrugs (ProTide Approach)

The phosphoramidate prodrug, or ProTide, approach is a strategy to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step.^[14] This method involves masking the negative charges of the phosphate group to enhance cell membrane permeability.^[6] While specific protocols for using DAP directly in a one-step ProTide synthesis are not as prevalent in the initial literature search, the underlying chemistry of forming

P-N bonds is central to DAP's reactivity and is a cornerstone of ProTide synthesis.[6][14]

Phosphoramidate prodrugs are typically synthesized by reacting a nucleoside with a phosphorochloridate derived from an amino acid ester.[15]

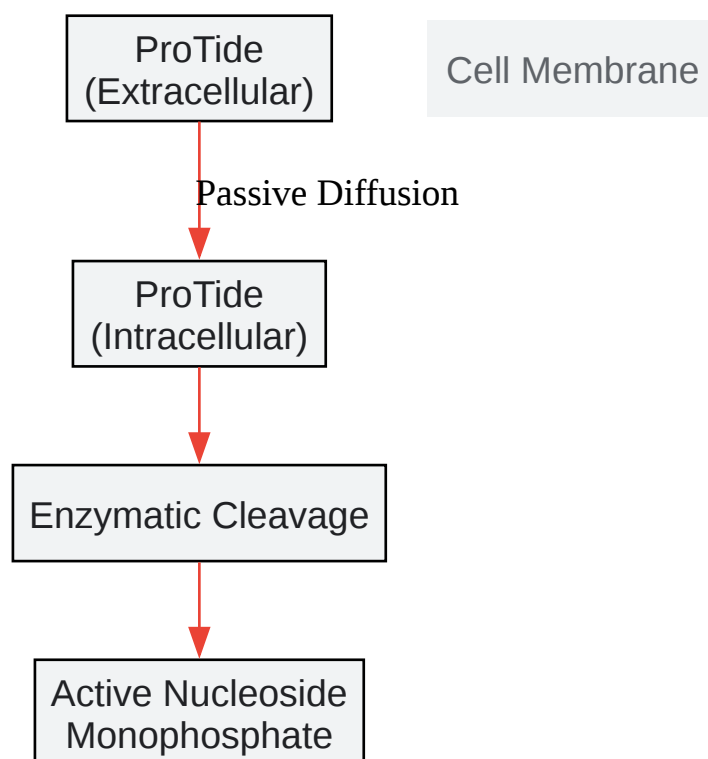
Conceptual Workflow for ProTide Synthesis:



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Caption: Key steps in phosphoramidate (ProTide) synthesis.

Intracellular Activation of a ProTide Prodrug:



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Caption: Intracellular activation of a ProTide prodrug.

Pyrophosphorylation of Peptides

DAP can be employed for the site-selective, one-pot chemical pyrophosphorylation of peptides in an aqueous medium.^{[16][17][18]} This method is particularly valuable as it does not require protecting groups and proceeds under mild conditions.^{[16][18]} The process involves the reaction of a monophosphorylated peptide with DAP to form an amidopyrophosphorylated intermediate, which is then hydrolyzed to the pyrophosphopeptide.^{[16][17]}

Quantitative Data for Peptide Pyrophosphorylation:

Substrate Peptide Sequence	Amidopyrophosphorylated Product Conversion (%)	Pyrophosphorylated Product Conversion (%) (over two steps)	Reference
Random Sequence 1	86	85	[16]
Random Sequence 2	96	95	[16]

Experimental Protocol: One-Pot Pyrophosphorylation of a Phosphopeptide

This protocol is based on the method developed for the synthesis of pyrophosphopeptides using DAP.[16][17]

Materials:

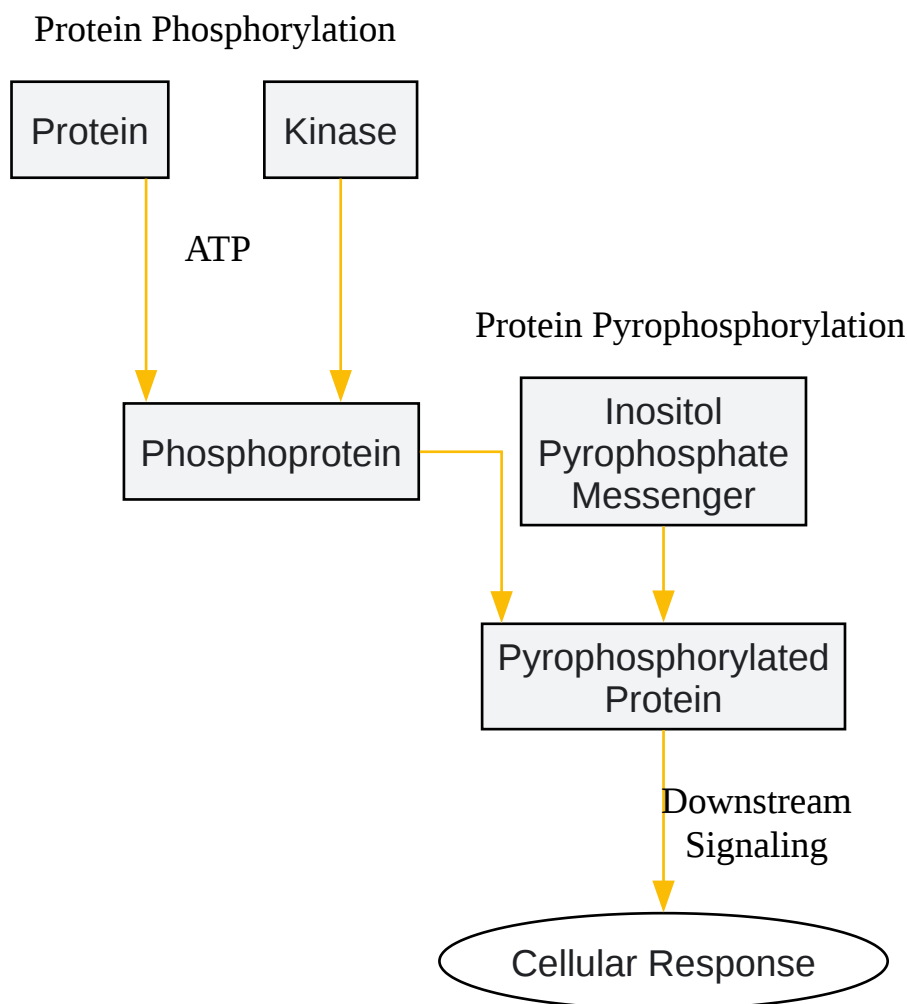
- Phosphopeptide precursor
- **Diamidophosphate (DAP)**
- Sodium nitrite (NaNO_2)
- Acetic acid
- Deionized water
- HPLC for purification and analysis
- Mass spectrometry and ^{31}P NMR for characterization

Procedure:

- Amidopyrophosphorylation:
 - Dissolve the phosphopeptide precursor in an aqueous solution of DAP.
 - Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the formation of the amidopyrophosphorylated intermediate by HPLC-MS.

- Hydrolysis:
 - Once the first step is complete, add a solution of sodium nitrite and acetic acid to the reaction mixture to induce nitrous acid-mediated hydrolysis of the P-N bond.
 - Continue to monitor the reaction by HPLC-MS until the conversion to the pyrophosphopeptide is complete.
- Purification and Characterization:
 - Purify the crude pyrophosphopeptide by preparative HPLC.
 - Characterize the final product by mass spectrometry and ^{31}P NMR to confirm its identity and purity.[\[16\]](#)

Signaling Pathway Involving Protein Pyrophosphorylation:



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Caption: A simplified signaling pathway involving protein pyrophosphorylation.

Synthesis and Purification of Diamidophosphate

The sodium salt of **diamidophosphate** can be synthesized from phenyl phosphorodiamidate. [12][19] Commercial diammonium phosphate (DAP fertilizer) can also be purified through recrystallization to remove impurities for laboratory use.[20]

Experimental Protocol: Synthesis of Sodium **Diamidophosphate**

This protocol is based on a previously reported method.[12][13]

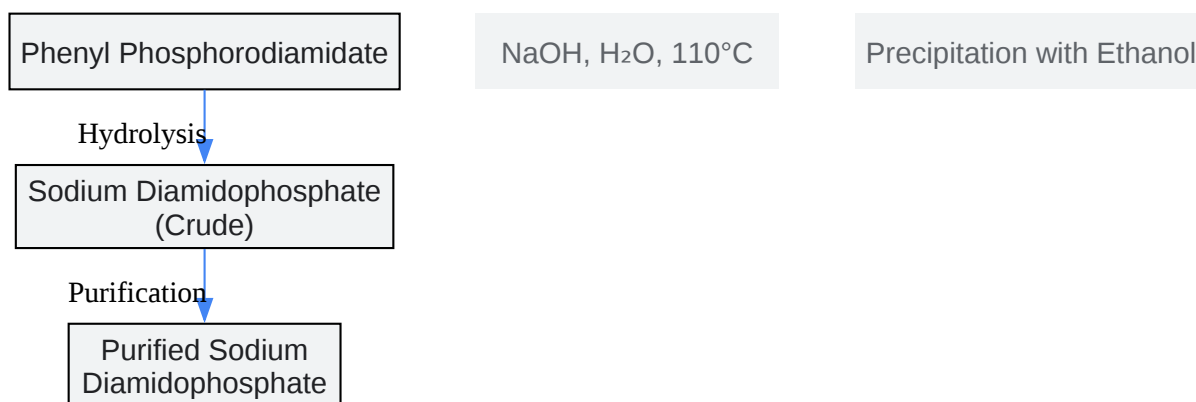
Materials:

- Phenyl phosphorodiamidate
- Sodium hydroxide (NaOH)
- Deionized water
- Ethanol

Procedure:

- A reaction mixture of phenyl phosphorodiamidate (1.0 equiv.), NaOH (2.1 equiv.), and water is stirred at 110 °C for 10 minutes.[12]
- The resulting brown solution is concentrated.[12]
- Ethanol is added at 0 °C to precipitate the product.[12]
- The grey precipitate is filtered and redissolved in cold water.[12]
- This solution can be used for subsequent phosphorylation reactions.

Diagram of DAP Synthesis from Phenyl Phosphorodiamidate:



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Caption: Synthesis of sodium **diamidophosphate**.

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